3-[(4-Fluorophenyl)methoxy]-2-methylquinoline
Description
3-[(4-Fluorophenyl)methoxy]-2-methylquinoline is a quinoline derivative featuring a 2-methyl substituent on the quinoline core and a 4-fluorobenzyloxy group at the 3-position. This structural motif is significant in medicinal chemistry due to quinoline’s inherent bioactivity, including antimicrobial, anticancer, and central nervous system (CNS) targeting properties. The fluorine atom at the para position of the benzyloxy group enhances lipophilicity and metabolic stability, while the methyl group at the 2-position may influence steric interactions and binding affinity .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-2-methylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO/c1-12-17(10-14-4-2-3-5-16(14)19-12)20-11-13-6-8-15(18)9-7-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKMAYAEGOOXBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)methoxy]-2-methylquinoline typically involves the reaction of 2-methylquinoline with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone at elevated temperatures . The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)methoxy]-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-[(4-Fluorophenyl)methoxy]-2-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, although not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)methoxy]-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Structural Modifications and Physicochemical Properties
Key structural analogs and their physicochemical parameters are compared below:
*Estimated using Molinspiration Cheminformatics software.
Key Observations:
- Lipophilicity (LogP): The 4-fluorobenzyloxy group in this compound provides moderate lipophilicity (cLogP ~3.82), balancing membrane permeability and solubility. Compounds with trifluoromethyl (cLogP 4.95) or multiple methoxy groups (cLogP 6.59) exhibit higher lipophilicity, which may compromise oral bioavailability but enhance CNS penetration .
- Polar Surface Area (TPSA): Lower TPSA values (e.g., 29.5 Ų for the target compound) correlate with improved blood-brain barrier permeability, as seen in CNS-active agents. Derivatives with hydroxyl or carboxylic acid groups (TPSA >40 Ų) are more suitable for peripheral targets .
Biological Activity
3-[(4-Fluorophenyl)methoxy]-2-methylquinoline is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Quinoline compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C16H14FNO
- Molecular Weight: 255.29 g/mol
Anticancer Properties
Research has indicated that quinoline derivatives exhibit significant anticancer activity. A study on similar compounds demonstrated that modifications on the quinoline structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives with electron-withdrawing groups showed improved potency against breast cancer cells (MCF-7) and colon cancer cells (HT29) .
Table 1: Cytotoxic Activity of Quinoline Derivatives
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Quinoline Derivative A | MDA-MB-468 | 5.0 |
| Quinoline Derivative B | HT29 | 10.0 |
Antimicrobial Activity
Quinoline derivatives have also shown promise as antimicrobial agents. The compound's ability to inhibit bacterial growth was tested against several strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial DNA synthesis.
Case Study: Antimicrobial Efficacy
In a comparative study, this compound exhibited a minimum inhibitory concentration (MIC) of 15 μg/mL against E. coli, suggesting a moderate antibacterial effect .
The biological activity of this compound is attributed to its structural features, which facilitate interaction with biological targets. The compound likely acts by:
- Inhibiting Enzyme Activity: Binding to active sites of enzymes involved in cancer cell proliferation.
- Modulating Receptor Functions: Interacting with specific receptors that regulate cellular pathways related to inflammation and cancer progression.
Pharmacokinetics and Toxicity
Preliminary studies have explored the pharmacokinetic profile of this compound, indicating favorable absorption and distribution characteristics. However, detailed toxicity studies are necessary to ascertain safety profiles before clinical applications can be considered.
Comparative Analysis with Similar Compounds
Table 2: Comparison of Biological Activities
| Compound | Anticancer Activity | Antimicrobial Activity | Toxicity Level |
|---|---|---|---|
| This compound | Moderate | Moderate | TBD |
| Pyrazolo[3,4-d]pyrimidine | High | Low | Low |
| Isoflavone Derivative | High | Moderate | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
